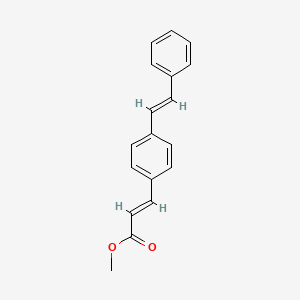
Methyl p-(trans-styryl)-trans-cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl p-(trans-styryl)-trans-cinnamate: is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a methyl ester group attached to a cinnamic acid backbone, which is further substituted with a trans-styryl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl p-(trans-styryl)-trans-cinnamate typically involves the esterification of p-(trans-styryl)-trans-cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl p-(trans-styryl)-trans-cinnamate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: p-(trans-styryl)-trans-cinnamic acid.
Reduction: Methyl p-(trans-styryl)-trans-cinnamyl alcohol.
Substitution: p-Bromo-methyl p-(trans-styryl)-trans-cinnamate.
Aplicaciones Científicas De Investigación
Chemistry: Methyl p-(trans-styryl)-trans-cinnamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and complex organic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also used in the formulation of certain drugs.
Industry: In the materials science industry, this compound is used in the production of polymers and resins. It is also employed as a UV-absorbing agent in sunscreens and other cosmetic products.
Mecanismo De Acción
The mechanism of action of Methyl p-(trans-styryl)-trans-cinnamate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through modulation of signaling pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
Methyl cinnamate: Similar structure but lacks the trans-styryl group.
Ethyl p-(trans-styryl)-trans-cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester group.
p-(trans-Styryl)-trans-cinnamic acid: Similar structure but without the ester group.
Uniqueness: Methyl p-(trans-styryl)-trans-cinnamate is unique due to the presence of both the trans-styryl group and the methyl ester group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trans-styryl group enhances the compound’s ability to undergo various chemical reactions, while the methyl ester group improves its solubility and stability.
Propiedades
Número CAS |
71205-18-0 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+ |
Clave InChI |
XXBDOBCPYGFGCH-SCCLZRITSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


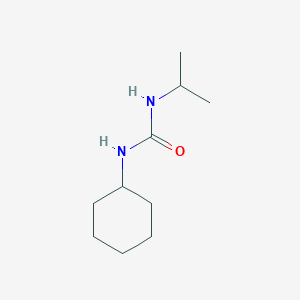
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
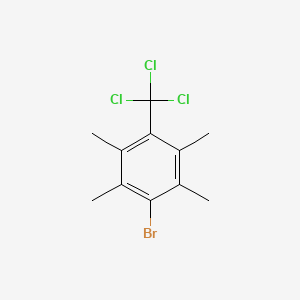

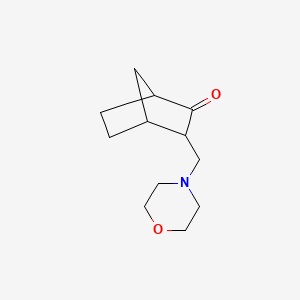
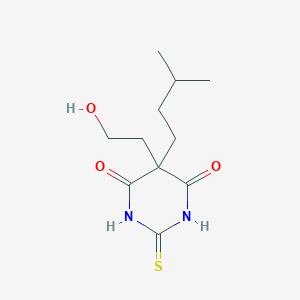
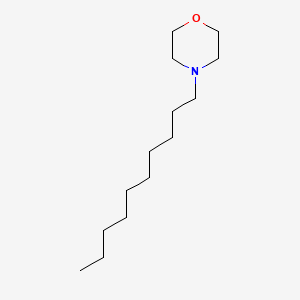
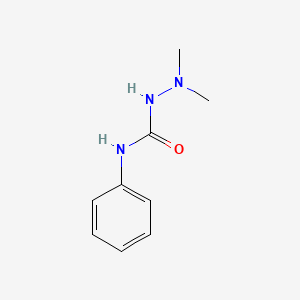
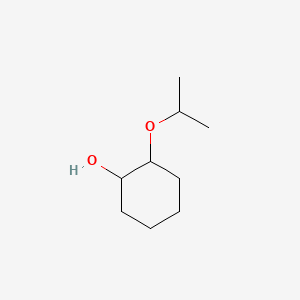



![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)

